molecular formula C10H10F3N B1456750 3-[3-(Trifluoromethyl)phenyl]azetidine CAS No. 1203797-56-1

3-[3-(Trifluoromethyl)phenyl]azetidine

Cat. No. B1456750
M. Wt: 201.19 g/mol
InChI Key: QIDCHOATOFXNSX-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]azetidine, also known as 3-TFPA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and biochemistry. It is an important component of many natural products and synthetic compounds, and has been used in the synthesis of drugs and other biologically active compounds.

Scientific Research Applications

Synthesis of Azetidine Derivatives

Azetidines, including variants like 3-[3-(Trifluoromethyl)phenyl]azetidine, play a crucial role in the synthesis of diverse chemical compounds. For instance, Ji et al. (2018) highlighted the use of protected 3-haloazetidines, including trifluoromethyl-substituted variants, as versatile building blocks in medicinal chemistry, facilitating the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Applications in Peptide Research

Sajjadi and Lubell (2008) explored azetidine-2-carboxylic acid (Aze) analogs, utilizing various heteroatomic side chains, including trifluoromethyl groups, at the 3-position. These compounds serve as tools for studying the influence of conformation on peptide activity, offering insights into peptide-based drug design (Sajjadi & Lubell, 2008).

Antioxidant Activity

Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, including trifluoromethyl-substituted azetidines. These compounds displayed moderate to significant antioxidant effects, suggesting their potential in the development of new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Synthesis and Reactivity Studies

Kenis et al. (2012) developed a convenient approach for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating their unique reactivity profile compared to other azetidines. This research opens avenues for developing new azaheterocycles with potential applications in medicinal chemistry (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012).

Antibacterial Activity

Shah et al. (2017) focused on synthesizing new substituted azetidine derivatives, including those with trifluoromethyl groups, and evaluated their antibacterial activity. This highlights the potential of azetidine derivatives in developing new antimicrobial agents (Shah, Rathore, Khan, Deshmukh, & Pillai, 2017).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDCHOATOFXNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Šachlevičiūtė, G Gonzalez, M Kvasnicová… - Archiv der …, 2023 - Wiley Online Library
A library of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives was prepared from N‐Boc‐3‐azetidinone employing the Horner‐Wadsworth‐Emmons reaction, rhodium(I)‐catalyzed …
Number of citations: 6 onlinelibrary.wiley.com
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org

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